Brassicanate A sulfoxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of brassicanate A sulfoxide involves the isolation of the compound from Brassica oleracea. The process typically includes extraction, purification, and identification steps. Specific details on the synthetic routes and reaction conditions are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for this compound are still under research and development. The focus is on optimizing the extraction and purification processes to achieve higher yields and purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Brassicanate A sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfoxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Brassicanate A sulfoxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfoxide chemistry and its reactivity.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Industry: Explored for use in sustainable agriculture practices to reduce reliance on synthetic herbicides.
Mechanism of Action
Brassicanate A sulfoxide exerts its herbicidal effects by inhibiting the biosynthesis of essential amino acids in plants. It interacts with multiple molecular targets, including dihydroxyacid dehydratase, hydroxymethylpyruvate dioxygenase, acetolactate synthase, PYL family proteins, and transport inhibitor response 1 . These interactions disrupt key metabolic pathways, leading to the suppression of weed growth .
Comparison with Similar Compounds
Similar Compounds
- Brassicanate B sulfoxide
- Brassicanate C sulfoxide
- Sulforaphane
Uniqueness
Brassicanate A sulfoxide is unique due to its multi-target mechanism of action, which allows it to stably bind to various herbicide targets and plant growth-regulating targets . This multi-target approach enhances its effectiveness as a herbicide and reduces the likelihood of resistance development in weeds .
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
methyl 2-methylsulfinyl-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3 |
InChI Key |
UXRVFZJXVIOHLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(NC2=CC=CC=C12)S(=O)C |
Origin of Product |
United States |
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